molecular formula C19H24N2 B1667737 Bamipine CAS No. 4945-47-5

Bamipine

Cat. No.: B1667737
CAS No.: 4945-47-5
M. Wt: 280.4 g/mol
InChI Key: NXTSFMFOSFAEGA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bamipine is primarily an H1 antihistamine . Antihistamines are drugs that inhibit the action of histamine in the body by blocking the receptors of histamine. Histamine receptors play a crucial role in the immune response, and their activation can lead to symptoms associated with allergies such as itching, redness, and swelling.

Mode of Action

As an H1 antihistamine, this compound works by binding to the H1 receptor , thereby preventing histamine from binding to its receptor . This blocks the action of histamine, reducing the allergic response. Additionally, this compound has anticholinergic properties , which means it can block the action of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. This can lead to a reduction in muscle spasms and other related symptoms.

Biochemical Pathways

This compound is involved in the H1-antihistamine action pathway . By blocking the H1 receptor, this compound prevents the downstream effects of histamine activation, which include vasodilation, increased vascular permeability, and sensory nerve stimulation leading to itching and pain.

Pharmacokinetics

When applied topically, the maximal effect of this compound is reached after 20 to 60 minutes and lasts up to 48 hours . This compound is not absorbed through intact skin in relevant doses , indicating that its bioavailability is primarily local, at the site of application. This suggests that this compound’s pharmacokinetic properties are well-suited for topical applications, such as relieving symptoms associated with insect bites .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of histamine-induced responses . By blocking the H1 receptor, this compound prevents histamine from exerting its effects, thereby reducing symptoms such as itching, redness, and swelling associated with allergic reactions .

Action Environment

The action, efficacy, and stability of this compound, like many other drugs, can be influenced by various environmental factors. Furthermore, individual factors such as skin type and the presence of other substances can also influence the absorption and effectiveness of topically applied drugs like this compound .

Biochemical Analysis

Biochemical Properties

Bamipine’s role in biochemical reactions is primarily as an H1 antihistamine . As an antihistamine, this compound interacts with histamine receptors in the body, specifically the H1 receptor. By binding to these receptors, this compound prevents histamine, a compound involved in local immune responses, from exerting its effects. This interaction helps to alleviate symptoms such as itching caused by insect bites .

Cellular Effects

This compound’s effects on cells are largely related to its function as an antihistamine. By blocking the H1 histamine receptor, this compound can influence cell signaling pathways related to immune response and inflammation

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the H1 histamine receptor, thereby preventing histamine from exerting its effects This action can lead to a decrease in symptoms such as itching associated with insect bites

Temporal Effects in Laboratory Settings

When applied topically, the maximal effect of this compound is reached after 20 to 60 minutes and lasts up to 48 hours . This compound is not absorbed through intact skin in relevant doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bamipine is synthesized through a series of chemical reactions involving piperidine derivatives. The key synthetic route involves the reaction of N-benzyl-1-methylpiperidin-4-amine with benzyl chloride under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Bamipine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Bamipine has several scientific research applications:

    Chemistry: Used as a model compound in studies of antihistamine activity and structure-activity relationships.

    Biology: Investigated for its effects on histamine receptors and related biological pathways.

    Medicine: Applied in the development of topical treatments for allergic reactions and pruritus.

    Industry: Utilized in the formulation of antipruritic ointments and creams.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bamipine

This compound is unique due to its specific combination of H1 antihistamine and anticholinergic properties, making it particularly effective as a topical antipruritic agent. Unlike some other antihistamines, this compound is primarily used in topical formulations, reducing the risk of systemic side effects .

Properties

CAS No.

4945-47-5

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

1-(1,2-diphenylethyl)-4-methylpiperazine

InChI

InChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)19(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3

InChI Key

NXTSFMFOSFAEGA-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3

Appearance

Solid powder

melting_point

115.0 °C

4945-47-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1229-69-2 (mono-hydrochloride)
61670-09-5 (lactate)
61732-85-2 (di-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

amipine
bamipine citrate
bamipine dihydrochloride
bamipine dihydrochloride, hydrate
bamipine ethanol hydrate
bamipine lactate
bamipine monohydrochloride
bampine hydrochloride
Soventol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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